Product packaging for Fenofibric Acid(Cat. No.:CAS No. 42017-89-0)

Fenofibric Acid

货号: B1672517
CAS 编号: 42017-89-0
分子量: 318.7 g/mol
InChI 键: MQOBSOSZFYZQOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Fenofibric Acid is the active metabolite of the lipid-lowering prodrug fenofibrate and a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . Upon activation, PPARα modulates the expression of genes involved in lipid metabolism. This mechanism leads to increased lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing apoprotein C-III production . Consequently, this compound demonstrates a significant ability to reduce elevated levels of triglycerides, low-density lipoprotein (LDL) cholesterol, and apolipoprotein B, while increasing high-density lipoprotein (HDL) cholesterol in research models . Its primary research applications focus on the study of severe hypertriglyceridemia, primary hypercholesterolemia, and mixed dyslipidemia . Beyond core lipid metabolism, this compound is also investigated for its potential role in diabetic retinopathy progression and its uricosuric effect, which increases the urinary excretion of uric acid, making it a compound of interest in gout research . Pharmacokinetically, this compound is highly protein-bound (>99%) and has a half-life of approximately 20 hours . It is predominantly metabolized by glucuronidation and excreted in the urine . This product is intended for research purposes only and is not for human, veterinary, diagnostic, or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15ClO4 B1672517 Fenofibric Acid CAS No. 42017-89-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOBSOSZFYZQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041030
Record name Fenofibric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42017-89-0
Record name Fenofibric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42017-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenofibric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042017890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenofibric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 42017-89-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenofibric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOFIBRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGF9MN2HU1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms of Fenofibric Acid

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Fenofibric acid functions as an agonist of PPARα. drugbank.comnih.govpatsnap.compatsnap.compatsnap.commedchemexpress.comcaymanchem.com This activation is central to its effects on lipid metabolism.

Molecular Binding and Activation of PPARα

This compound binds to and activates PPARα. patsnap.compatsnap.com PPARα belongs to the nuclear receptor superfamily and acts as a ligand-activated transcription factor. nih.govfoodandnutritionresearch.net Upon activation by ligands like this compound, PPARα undergoes a conformational change that facilitates its interaction with coactivator proteins. foodandnutritionresearch.netnih.gov Studies have shown that this compound can bind to the ligand-binding domain (LBD) of PPARα. nih.govmdpi.com Crystallographic studies have provided insights into the binding modes of fibrates, including this compound, to the PPARα LBD. nih.govresearchgate.net These studies indicate that this compound, like other fibrates, contains a carboxylic acid group that interacts with specific residues in the binding pocket of PPARα, such as S280, Y314, H440, and Y464. nih.gov Some studies suggest that this compound may occupy more than one binding site within the PPARα LBD. nih.govresearchgate.net The binding of this compound to PPARα leads to the recruitment of coactivators, such as steroid receptor coactivator-1 (SRC1) and PGC1α, which are necessary for the transcriptional activity of PPARα. nih.govmdpi.com

Transcriptional Regulation of Lipid Metabolism Genes

Activated PPARα, in complex with its coactivators and the retinoid X receptor (RXR), binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. foodandnutritionresearch.net This binding modulates the transcription of numerous genes involved in various aspects of lipid metabolism. patsnap.compatsnap.compatsnap.compatsnap.comahajournals.orgnih.gov

Genes regulated by PPARα activation include those involved in fatty acid uptake, binding, and oxidation (beta-oxidation), as well as those affecting lipoprotein synthesis and catabolism. patsnap.compatsnap.compatsnap.commdpi.compatsnap.comnih.govnih.gove-dmj.org For instance, this compound's activation of PPARα leads to increased expression of genes such as lipoprotein lipase (B570770) (LPL) and acyl-CoA oxidase (ACOX1). patsnap.comnih.govcapes.gov.brnih.govpnas.org Conversely, it can suppress the expression of genes like apolipoprotein C-III (apoC-III), which is an inhibitor of LPL. drugbank.comnih.govpatsnap.compatsnap.come-dmj.orgcapes.gov.brnih.gov This differential regulation of gene expression by this compound through PPARα is crucial for its lipid-modifying effects. patsnap.compatsnap.compatsnap.com

PPARα-Dependent Pathways and Downstream Effects

The transcriptional regulation mediated by PPARα activation by this compound results in a cascade of downstream effects that collectively improve lipid profiles. These effects are largely dependent on the activation of PPARα. arvojournals.orgresearchgate.net

Key PPARα-dependent pathways influenced by this compound include:

Increased Lipolysis and Clearance of Triglyceride-Rich Lipoproteins: By upregulating LPL and downregulating apoC-III, this compound enhances the breakdown of triglycerides in circulating lipoproteins, particularly very low-density lipoproteins (VLDL) and their remnants. drugbank.comnih.govpatsnap.compatsnap.come-dmj.orgtandfonline.commdpi.com This leads to increased clearance of triglyceride-rich particles from the plasma. drugbank.comnih.gov

Enhanced Fatty Acid Oxidation: PPARα activation promotes the expression of genes involved in fatty acid beta-oxidation in the liver and muscle, increasing the breakdown of fatty acids for energy production. patsnap.compatsnap.commdpi.compatsnap.comnih.gove-dmj.orgphysiology.org This reduces the pool of fatty acids available for triglyceride synthesis. patsnap.comcapes.gov.brnih.gov

Modulation of Apolipoprotein Levels: this compound increases the synthesis of apolipoproteins A-I and A-II, which are major components of high-density lipoprotein (HDL) particles. drugbank.comnih.govpatsnap.come-dmj.orgtandfonline.com This contributes to the observed increase in HDL-C levels. drugbank.comnih.govpatsnap.compatsnap.come-dmj.orgtandfonline.com It also reduces levels of apolipoprotein B, a key component of atherogenic lipoproteins like LDL and VLDL. drugbank.comnih.gov

Alteration of LDL Particle Size and Composition: The reduction in triglycerides can lead to a change in the size and composition of LDL particles, from small, dense particles to larger, more buoyant ones. drugbank.comnih.gov These larger particles are thought to be less atherogenic and have a greater affinity for cholesterol receptors, leading to more rapid catabolism. drugbank.comnih.govnih.gov

While PPARα agonism is the primary mechanism, some studies suggest this compound might also have some effects on PPARγ and PPARδ, although its activity is notably higher for PPARα. medchemexpress.comcaymanchem.comnih.govmdpi.com

Impact on Lipid and Lipoprotein Metabolism

This compound significantly impacts the metabolism of lipids and lipoproteins, leading to favorable changes in lipid profiles. drugbank.compatsnap.compatsnap.com

Fatty Acid Oxidation Enhancement (Beta-oxidation)

A key effect of this compound, mediated through PPARα activation, is the enhancement of fatty acid oxidation, specifically beta-oxidation. drugbank.comnih.govpatsnap.compatsnap.commdpi.compatsnap.comnih.gove-dmj.orgphysiology.org PPARα upregulates the expression of genes encoding enzymes involved in the beta-oxidation pathway, such as acyl-CoA oxidase (ACOX) and carnitine palmitoyltransferase I (CPT I). mdpi.comnih.govcapes.gov.brnih.govpnas.orgphysiology.org This increased oxidative capacity in tissues like the liver and muscle leads to a more efficient breakdown of fatty acids. patsnap.compatsnap.comnih.govphysiology.org The enhanced beta-oxidation reduces the intracellular concentration of fatty acids, thereby limiting the substrates available for triglyceride synthesis. patsnap.comcapes.gov.brnih.gov Research in animal models and cell cultures has demonstrated increased beta-oxidation rates following treatment with fenofibrate (B1672516) or this compound. nih.govphysiology.org

Regulation of Triglyceride Homeostasis

This compound exerts a significant impact on triglyceride homeostasis through multiple mechanisms. The primary mechanism involves the PPARα-mediated increase in lipoprotein lipase (LPL) activity and the reduction in apolipoprotein C-III (apoC-III) levels. drugbank.comnih.govpatsnap.compatsnap.come-dmj.orgtandfonline.commdpi.com LPL is an enzyme that hydrolyzes triglycerides in circulating lipoproteins, facilitating the uptake of fatty acids by peripheral tissues. drugbank.compatsnap.commdpi.com ApoC-III, on the other hand, inhibits LPL activity and the hepatic uptake of lipoprotein remnants. drugbank.compatsnap.compatsnap.com By increasing LPL expression and decreasing apoC-III production, this compound promotes the efficient catabolism and clearance of triglyceride-rich lipoproteins from the bloodstream, leading to reduced plasma triglyceride levels. drugbank.comnih.govpatsnap.compatsnap.come-dmj.orgtandfonline.com Furthermore, the enhanced fatty acid oxidation discussed earlier also contributes to triglyceride lowering by reducing the availability of fatty acids for hepatic triglyceride synthesis. patsnap.comcapes.gov.brnih.gov Some studies also suggest that this compound may directly inhibit triglyceride synthesis. nih.gov

Here is a data table summarizing some key findings related to this compound's effects on lipid parameters:

Lipid ParameterEffect of this compound (Generally Observed)Supporting Evidence
Triglycerides (TG)Decreased drugbank.comnih.govpatsnap.compatsnap.compatsnap.comnih.gove-dmj.orgnih.govtandfonline.commdpi.comnih.gov
Total Cholesterol (TC)Decreased drugbank.comnih.govnih.gov
LDL Cholesterol (LDL-C)Decreased (often moderate) drugbank.comnih.govpatsnap.compatsnap.compatsnap.comnih.govtandfonline.comnih.gov
HDL Cholesterol (HDL-C)Increased drugbank.comnih.govpatsnap.compatsnap.comnih.gove-dmj.orgtandfonline.commdpi.com
Apolipoprotein B (apoB)Decreased drugbank.comnih.govnih.gov
Apolipoprotein A-I (apoA-I)Increased drugbank.comnih.govpatsnap.come-dmj.orgtandfonline.com
Apolipoprotein C-III (apoC-III)Decreased drugbank.comnih.govpatsnap.compatsnap.come-dmj.orgcapes.gov.brnih.gov
Increased Lipolysis and Clearance of Triglyceride-Rich Particles

Activation of PPARα by this compound upregulates the expression and activity of lipoprotein lipase (LPL). drugbank.comfda.govpatsnap.comnih.govtga.gov.aufda.govdroracle.aidrugs.comfda.govdynamed.com LPL is a crucial enzyme located on the surface of endothelial cells that hydrolyzes triglycerides within circulating lipoproteins, such as very-low-density lipoproteins (VLDL) and chylomicrons, into free fatty acids and glycerol. patsnap.com This increased LPL activity facilitates the breakdown and subsequent uptake of fatty acids by tissues, thereby accelerating the removal of triglyceride-rich particles from the bloodstream. patsnap.com

Modulation of Apolipoprotein C-III (apoC-III)

This compound reduces the production of apolipoprotein C-III (apoC-III), a protein that acts as an inhibitor of LPL activity. drugbank.comfda.govpatsnap.comtga.gov.aufda.govpatsnap.comdroracle.aidrugs.comfda.govfda.govtandfonline.comdynamed.comnih.govportico.org By decreasing apoC-III levels, this compound effectively removes this inhibitory influence on LPL, further promoting the hydrolysis and clearance of triglyceride-rich lipoproteins. patsnap.compatsnap.com Studies have shown that fenofibrate therapy significantly decreases apoC-III levels, an effect observed relatively quickly. nih.gov This modulation of apoC-III is a significant contributor to the triglyceride-lowering effects of this compound. patsnap.compatsnap.com

High-Density Lipoprotein (HDL) Cholesterol Modulation

This compound treatment typically leads to an increase in high-density lipoprotein (HDL) cholesterol levels. drugbank.comfda.govnih.govtga.gov.aufda.govpatsnap.compatsnap.comdroracle.aidrugs.comfda.govtandfonline.comnih.govdynamed.com This beneficial effect is primarily mediated through the increased synthesis of key apolipoproteins that constitute HDL particles. fda.govpatsnap.comnih.govtga.gov.aufda.govpatsnap.compatsnap.comdroracle.aidrugs.comfda.govtandfonline.comnih.govdynamed.comnih.gov

Increased Synthesis of Apolipoproteins A-I and A-II (apoA-I, apoA-II)

Activation of PPARα by this compound induces an increase in the synthesis of apolipoprotein A-I (apoA-I) and apolipoprotein A-II (apoA-II). fda.govpatsnap.comnih.govtga.gov.aufda.govpatsnap.compatsnap.comdroracle.aidrugs.comfda.govtandfonline.comdynamed.comnih.gov ApoA-I is the major protein component of HDL particles and is crucial for the formation and function of HDL, including its role in reverse cholesterol transport. patsnap.com ApoA-II is another important structural protein of HDL. nih.gov Increased production of these apolipoproteins contributes to the formation of new HDL particles and the elevation of plasma HDL-C levels. fda.govnih.govtga.gov.aufda.govpatsnap.comdroracle.aidrugs.comfda.govtandfonline.comnih.govdynamed.com Research has demonstrated that this compound can increase apoA-II mRNA levels in human hepatocytes, indicating a direct effect on hepatic production. nih.gov

Mechanisms of HDL-C Elevation

Beyond the increased synthesis of apoA-I and apoA-II, this compound influences HDL metabolism through several mechanisms. drugbank.comfda.govpatsnap.comnih.govtga.gov.aupatsnap.comdroracle.aidrugs.comtandfonline.comnih.govdynamed.com These include promoting the synthesis of HDL precursors and potentially improving HDL function, such as reverse cholesterol transport. tandfonline.comnih.gov The reduction in triglyceride-rich lipoproteins also indirectly impacts HDL. As triglycerides are cleared, there is less exchange of triglycerides from VLDL to HDL in exchange for cholesteryl esters, which can lead to changes in HDL particle size and composition, generally favoring larger, less dense HDL particles. tandfonline.comnih.gov

Low-Density Lipoprotein (LDL) Cholesterol Modification

Shift from Small, Dense LDL to Large, Buoyant Particles

One significant effect of this compound is the alteration in the size and composition of LDL particles, leading to a shift from small, dense LDL (sdLDL) to larger, more buoyant LDL particles. drugbank.comfda.govnih.govtga.gov.aufda.govdroracle.aifda.govtandfonline.comnih.govdynamed.comresearchgate.net Small, dense LDL particles are considered more atherogenic due to their increased susceptibility to oxidation and reduced affinity for LDL receptors. fda.govtga.gov.aufda.govdroracle.aitandfonline.com The reduction in plasma triglycerides induced by this compound contributes to this shift. As triglyceride levels decrease, there is less triglyceride enrichment of LDL particles, resulting in the formation of larger, less dense particles. drugbank.comfda.govnih.govtga.gov.aufda.govdroracle.aifda.gov These larger LDL particles have a greater affinity for cholesterol receptors and are thus catabolized more rapidly from the circulation. drugbank.comfda.govnih.govtga.gov.aufda.govdroracle.aifda.gov This modification of LDL particle size is considered a beneficial effect in terms of cardiovascular risk. tandfonline.comnih.govresearchgate.net

Table 1: Summary of this compound's Pharmacological Mechanisms

MechanismKey EffectsMediated Through
Increased Lipolysis and Clearance of Triglyceride-Rich ParticlesIncreased breakdown and removal of VLDL and chylomicronsActivation of LPL, Reduction of apoC-III
Modulation of Apolipoprotein C-III (apoC-III)Decreased inhibition of LPL activityReduced production of apoC-III
Increased Synthesis of Apolipoproteins A-I and A-II (apoA-I, apoA-II)Increased formation of HDL particlesUpregulation of apoA-I and apoA-II gene expression
Mechanisms of HDL-C ElevationIncreased HDL particle formation and potential improvement in HDL functionIncreased apoA-I/A-II synthesis, reduced TG exchange
Shift from Small, Dense LDL to Large, Buoyant ParticlesFormation of less atherogenic LDL particles with increased receptor affinityReduced triglyceride enrichment of LDL

Table 2: Illustrative Research Finding on Apo A-II Levels

Study PopulationTreatmentBaseline Plasma Apo A-II (g/L)Post-Treatment Plasma Apo A-II (g/L)P-value
16 patients with coronary artery diseaseFenofibrate (300 mg/d)0.34 ± 0.110.45 ± 0.17< 0.01
Primary cultures of human hepatocytesThis compoundControl (100%)450% of controlNot specified
Human hepatoblastoma HepG2 cellsThis compoundControl (100%)250% of controlNot specified

Note: Data adapted from a study on the effects of fibrates on human apolipoprotein A-II expression. nih.gov

Enhanced LDL Catabolism

This compound contributes to the enhanced catabolism of low-density lipoprotein (LDL) particles. By reducing triglyceride levels, this compound induces a shift in the size and composition of LDL particles, from small, dense particles to larger, more buoyant ones. drugbank.comfda.govfda.gov These larger particles exhibit a greater affinity for cholesterol receptors and are consequently catabolized more rapidly. drugbank.comfda.govfda.gov This alteration in LDL particle characteristics is considered beneficial as small, dense LDL particles are thought to be more atherogenic. fda.gov

Very Low-Density Lipoprotein (VLDL) Cholesterol Reduction

A significant effect of this compound is the reduction of very low-density lipoprotein (VLDL) cholesterol. patsnap.comfda.govfda.gov Activation of PPARα by this compound increases lipolysis and the elimination of triglyceride-rich particles from the plasma. drugbank.comfda.gov This is achieved by activating lipoprotein lipase, an enzyme crucial for the breakdown of triglycerides in VLDL, and by reducing the production of apolipoprotein C-III (apo C-III), an inhibitor of lipoprotein lipase activity. drugbank.comfda.govfda.gov The resulting decrease in triglycerides leads to a substantial reduction in VLDL levels. nih.govpatsnap.com

Reduction of Total Cholesterol and Apolipoprotein B

This compound treatment results in reductions in total cholesterol and apolipoprotein B (apo B). drugbank.compatsnap.comfda.govfda.gov Apo B is a primary structural protein of LDL and VLDL particles, and its levels are considered an indicator of the total number of atherogenic lipoprotein particles. fda.gov The reduction in total cholesterol and apo B is a direct consequence of the mechanisms described above, including the enhanced catabolism of LDL and the reduced production and increased elimination of VLDL and other triglyceride-rich lipoproteins. drugbank.comfda.govfda.gov

Clinical studies have demonstrated these effects. For instance, treatment with fenofibrate (which is converted to this compound in the body) has been shown to significantly reduce apo B levels. fda.gov

Data Table: Effects on Lipid Parameters

Lipid ParameterEffect of this compound
Total CholesterolReduction
LDL CholesterolReduction
VLDL CholesterolReduction
TriglyceridesReduction
Apolipoprotein B (apo B)Reduction
HDL CholesterolIncrease
Apolipoprotein A-I (apo A-I)Increase
Apolipoprotein A-II (apo A-II)Increase

Non-Lipid-Related Pharmacological Effects

Beyond its significant impact on lipid metabolism, this compound also exhibits pharmacological effects that are independent of its lipid-lowering actions. nih.govbjbms.org

Anti-inflammatory Mechanisms

This compound possesses anti-inflammatory properties, which are partly mediated through PPARα activation. patsnap.comresearchgate.netnih.govnih.govbjbms.orgmdpi.com PPARα activation can suppress inflammatory pathways, including those involving nuclear factor kappa-B (NF-κB), a key regulator of inflammatory responses. nih.govahajournals.orgashpublications.org this compound has been shown to reduce the formation of nuclear NF-κB complexes, thereby inhibiting the expression of pro-inflammatory genes. ashpublications.org Some anti-inflammatory actions may also stem from its direct regulation of inflammatory signaling pathways and its effects on intracellular lipid metabolism. bjbms.orgresearchgate.net

Reduction of Fibrinogen and C-Reactive Protein (CRP)

This compound contributes to the reduction of inflammatory markers such as fibrinogen and C-reactive protein (CRP). nih.govmdpi.comahajournals.orgashpublications.orgresearchgate.net These are acute-phase proteins whose elevated levels are associated with increased cardiovascular risk. mdpi.comahajournals.orgresearchgate.net Studies have shown that this compound can reduce the hepatic expression of these proteins. ashpublications.orgresearchgate.net The reduction in CRP levels by fibrates, including this compound, may involve the reduction of nuclear p50-NFκB–C/EBP-β complex formation in hepatocytes, which are stimulated by pro-inflammatory cytokines like IL-1. ashpublications.org Clinical trials have demonstrated that fenofibrate treatment can reduce plasma concentrations of fibrinogen and CRP in patients with hyperlipidemia and atherosclerosis. researchgate.net

Uric Acid Metabolism and Excretion

This compound, the active metabolite of the drug fenofibrate, has been shown to interact with ion channels, particularly the skeletal muscle chloride channel-1 (ClC-1), also known as CLCN1 nih.govprobes-drugs.org. This interaction is distinct from the primary mechanism of action of fenofibrate, which involves activating peroxisome proliferator-activated receptor alpha (PPARα) to lower lipid levels wikipedia.org.

Studies investigating the effects of this compound on human ClC-1 channels expressed in human embryonic kidney (HEK) 293 cells using patch clamp analysis have provided insights into this interaction nih.govuniba.itnih.gov. This compound caused a rapid and marked decrease in inward hClC-1 currents nih.govuniba.itmdpi.com. This effect was also associated with an acceleration of current deactivation nih.govuniba.it. These findings suggest that this compound is capable of interfering with ClC-1 gating nih.govuniba.itmdpi.com.

Further research indicates that this compound may interact with an intracellular binding site on the ClC-1 channel nih.govuniba.itmdpi.com. This proposed mechanism aligns with observations made for structurally related 2-p-(chlorophenoxy)-propionic acid (CPP) derivatives, which also affect ClC-1 gating nih.govuniba.it.

In studies using rat skeletal muscle fibers, the in vitro application of this compound significantly reduced resting chloride conductance (gCl) nih.govresearchgate.net. This reduction in gCl is primarily sustained by the ClC-1 channel in skeletal muscle nih.govuniba.itresearchgate.net. Unlike the effects observed with some statins, the reduction in gCl induced by this compound in rat muscles was not antagonized by the application of chelerythrine, a protein kinase C (PKC) inhibitor nih.govmdpi.comresearchgate.net. This suggests that the effect of this compound on ClC-1 is a direct inhibition of the channel, rather than being mediated by PKC activation nih.govmdpi.comresearchgate.net.

In addition to directly inhibiting channel activity, chronic treatment with fenofibrate in rats has been shown to reduce ClC-1 expression at the mRNA level in skeletal muscle nih.govnih.govmdpi.comresearchgate.net. This suggests that fenofibrate may also impair the expression of mRNA for ClC-1 nih.govnih.gov.

The direct inhibitory effect of this compound on ClC-1 chloride channel activity has been sustained by experiments showing a significant reduction in inward chloride currents in the presence of this compound mdpi.comresearchgate.net.

The following table summarizes key findings regarding the effect of this compound on hClC-1 channel activity based on patch clamp experiments in HEK 293 cells.

CompoundConcentration (µmol·L⁻¹)Effect on Inward hClC-1 CurrentsEffect on Current DeactivationProposed Mechanism
This compound500Rapid and marked decreaseAccelerationInteraction with intracellular binding site
Fluvastatin500No effectNot specifiedNot applicable
Simvastatin (B1681759)500No effectNot specifiedNot applicable

Note: Data primarily derived from patch clamp studies on human ClC-1 channels expressed in HEK 293 cells nih.govuniba.it.

These findings collectively indicate that this compound modulates hClC-1 channel function through a direct inhibitory effect on channel activity, likely involving interaction with an intracellular site, and potentially by influencing ClC-1 mRNA expression nih.govuniba.itnih.govmdpi.comresearchgate.net.

Pharmacokinetic and Pharmacodynamic Research of Fenofibric Acid

Absorption and Bioavailability Studies

Fenofibric acid is mainly absorbed from the gastrointestinal (GI) tract. turkjps.org Studies have investigated its absorption profile, the influence of food intake, and the mechanisms involved, often in comparison to its prodrug, fenofibrate (B1672516), and various formulations.

Comparative Bioavailability of this compound Formulations and Prodrugs

Fenofibrate, as a prodrug, is rapidly hydrolyzed by esterases to the active metabolite, this compound, after oral administration; unchanged fenofibrate is typically not detected in the plasma of healthy subjects. fda.gov Due to the relatively poor solubility and absorption profile of this compound itself, particularly in gastric pH, prodrugs like fenofibrate and other conjugated compounds such as choline (B1196258) fenofibrate have been developed to enhance solubility, GI absorption, and bioavailability. nih.govdrugbank.comresearchgate.net

Comparative studies have shown that this compound is well absorbed throughout the GI tract and exhibits greater bioavailability than fenofibrate in all regions, including the stomach, proximal small bowel, distal small bowel, and colon. researchgate.net For instance, one study demonstrated that plasma exposure to this compound following its administration was approximately 1.5 times higher than that following fenofibrate administration when delivered to the proximal and distal small bowel and orally, and approximately 5 times higher following colon delivery. researchgate.net

The absolute bioavailability of this compound in different GI regions has been estimated. In one study using a site-specific delivery system, the absolute bioavailability of this compound was approximately 81% in the stomach, 88% in the proximal small bowel, 84% in the distal small bowel, and 78% in the colon, following administration of a 130 mg oral suspension to healthy volunteers about 4 hours after a light breakfast. drugbank.comresearchgate.net In contrast, the absolute bioavailability of fenofibrate in the same study was lower across these regions (69% in the stomach, 73% in the proximal small bowel, 66% in the distal small bowel, and 22% in the colon). researchgate.net

Different formulations of fenofibrate and this compound have been developed to optimize bioavailability. For example, a "suprabioavailable" tablet formulation of fenofibrate has been developed, which achieves equivalent plasma concentrations at lower doses compared to older micronized capsule formulations. nih.gov A single 105 mg dose of this compound has been shown to be bioequivalent to a single 145 mg dose of fenofibrate in both fed and fasted states. turkjps.org Enteric-coated tablet formulations of this compound have also been developed to prevent degradation in the stomach and improve bioavailability by releasing the active ingredient in the small intestine. nih.gov Studies comparing a 110 mg enteric-coated tablet formulation to a 135 mg capsule formulation of this compound found similar pharmacokinetic profiles under both fasting and fed conditions, suggesting higher bioavailability for the enteric-coated tablet at a lower dose. nih.gov

Here is a summary of comparative bioavailability data:

Formulation/CompoundDelivery SiteAbsolute Bioavailability (%)
This compound (130 mg suspension)Stomach~81 drugbank.comresearchgate.net
This compound (130 mg suspension)Proximal Small Bowel~88 drugbank.comresearchgate.net
This compound (130 mg suspension)Distal Small Bowel~84 drugbank.comresearchgate.net
This compound (130 mg suspension)Colon~78 drugbank.comresearchgate.net
Fenofibrate (Nanocrystal 145 mg suspension)Stomach~69 researchgate.net
Fenofibrate (Nanocrystal 145 mg suspension)Proximal Small Bowel~73 researchgate.net
Fenofibrate (Nanocrystal 145 mg suspension)Distal Small Bowel~66 researchgate.net
Fenofibrate (Nanocrystal 145 mg suspension)Colon~22 researchgate.net

Influence of Food Intake on Absorption Profile

Food intake has a significant impact on the absorption of fenofibrate, the prodrug of this compound. Fenofibrate is practically insoluble in water, and its bioavailability is optimized when taken with meals. fda.govnih.govmims.com Studies have shown that food intake significantly affects the pharmacokinetic parameters of fenofibrate, particularly increasing the extent and rate of absorption. nih.govresearchgate.netekjcp.org

Specifically, both standard and high-fat meals have been shown to increase the area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax) of this compound following fenofibrate administration compared to fasted conditions. nih.govresearchgate.net For example, one study with a sustained-release fenofibrate capsule (250 mg) in healthy volunteers showed that AUC increased 2.45-fold with a standard breakfast and 3.34-fold with a high-fat breakfast compared to the fasted state. nih.gov Similarly, Cmax increased 2.89-fold and 3.82-fold, respectively. nih.gov

While food generally increases the extent and rate of absorption of fenofibrate, the effect of food on the bioavailability of this compound formulated as a choline salt (ABT-335) showed no significant effect on the extent of bioavailability (AUC), although the rate of absorption (Cmax) was reduced, and the time to reach peak plasma levels (Tmax) was delayed under fed conditions. fda.gov This suggests that the impact of food may vary depending on the specific formulation of this compound or its prodrug.

Here is a summary of the effect of food on this compound pharmacokinetics following fenofibrate administration:

Meal TypeAUC Increase (vs Fasted)Cmax Increase (vs Fasted)
Standard Breakfast~2.45-fold nih.gov~2.89-fold nih.gov
High-Fat Breakfast~3.34-fold nih.gov~3.82-fold nih.gov

Gastrointestinal Absorption Mechanisms and Regional Differences

Fenofibrate, being a lipophilic molecule, is thought to cross cell membranes rapidly by nonionic diffusion before being hydrolyzed to this compound intracellularly. physiology.org this compound, a weak acid with a pKa of 4, has relatively poor solubility at gastric pH but higher solubility at intestinal pH, as its solubility increases with increasing pH. turkjps.orgresearchgate.net This pH-dependent solubility influences its absorption profile along the GI tract.

Studies using site-specific delivery systems have confirmed that this compound is absorbed throughout the GI tract, with the proximal small bowel showing the highest absolute bioavailability, followed by the distal small bowel, stomach, and colon. drugbank.comresearchgate.net The lower absorption in the stomach is likely due to the acidic environment reducing the solubility of this compound. turkjps.orgresearchgate.net While fenofibrate is primarily absorbed in the small intestine, this compound demonstrates absorption even in the colon, albeit to a lesser extent than in the small intestine. researchgate.netsemanticscholar.org

Once absorbed and converted from fenofibrate, this compound, an anion, may undergo diffusion (ionic) trapping within cells, potentially contributing to its intracellular retention. physiology.org

Distribution Studies

Following absorption, this compound is distributed throughout the body. Key aspects of its distribution include its plasma protein binding characteristics and volume of distribution.

Plasma Protein Binding Characteristics

This compound is highly bound to plasma proteins. Studies have consistently shown that approximately 99% of this compound in circulation is bound to plasma proteins in both normal and hyperlipidemic subjects. nih.govdrugs.comfda.govdrugbank.com This high degree of protein binding is a significant factor influencing its distribution and elimination. Due to this extensive protein binding, hemodialysis is not considered an effective method for removing this compound from the body in cases of overdose. drugs.comwikipedia.org

CharacteristicValue
Plasma Protein Binding~99% nih.govdrugs.comfda.govdrugbank.com

Volume of Distribution

The volume of distribution (Vd) provides an indication of how widely a drug is distributed in body tissues compared to plasma. The volume of distribution for this compound has been reported. In healthy volunteers, the apparent volume of distribution is approximately 0.89 L/kg. nih.gov Another source indicates a volume of distribution of 70.9 ± 27.5 L. nih.govdrugbank.com In patients with moderate renal impairment, the oral volume of distribution of this compound has been observed to be increased compared to healthy adults. fda.govhres.ca

ParameterValue
Volume of Distribution~70.9 ± 27.5 L nih.govdrugbank.com or ~0.89 L/kg nih.gov

Metabolism and Biotransformation Pathways

This compound undergoes metabolic transformation primarily through conjugation, with a minor pathway involving reduction.

Glucuronidation is the predominant metabolic pathway for this compound nih.govchemicalbook.inprobes-drugs.orgdrugbank.comfda.govnih.gov. This process involves the conjugation of this compound with glucuronic acid, resulting in the formation of this compound glucuronide drugbank.comfda.govfda.govfda.govservice.gov.uk. This conjugation is primarily mediated by UDP-glucuronosyltransferases (UGTs) nih.gov. Research indicates that UGT2B7 appears to be the primary hepatic enzyme responsible for this compound glucuronidation, alongside UGT1A9 and, to a lesser extent, UGT1A3 nih.gov. In vitro studies have shown that UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are capable of glucuronidating this compound nih.gov. The glucuronidated metabolites of this compound are present in plasma at levels approximately 3-5% of the parent this compound levels fda.gov.

In addition to glucuronidation, a smaller portion of this compound undergoes reduction at its carbonyl moiety nih.govchemicalbook.indrugbank.comfda.gov. This reductive metabolism leads to the formation of a benzhydrol metabolite, which is subsequently conjugated with glucuronic acid and excreted chemicalbook.indrugbank.comfda.gov. Studies investigating the enzymes responsible for this reduction have identified carbonyl-reducing enzymes (CREs) as key players nih.govnlk.cz. The predominant site of this compound reduction is the human liver cytosol nih.govnlk.cz. Among the CREs tested, Carbonyl Reductase 1 (CBR1) exhibited the highest activity for this compound reduction in vitro nih.govnlk.czresearchgate.net. CBR1 primarily forms the (-)-enantiomers of reduced this compound, consistent with in vivo observations nih.govnlk.cz. Other enzymes, such as AKR1C1, AKR1C2, AKR1C3, and AKR1B1, have also been identified as reductases of this compound but are considered to play a minor role in its metabolism nih.govnlk.cz.

In vitro and in vivo metabolism studies consistently indicate that this compound does not undergo significant oxidative metabolism via cytochrome P450 (CYP) isoenzymes nih.govchemicalbook.inprobes-drugs.orgguidetopharmacology.orgdrugbank.comfda.gov. Specific CYP enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, are not known to play a role in the metabolism of this compound nih.govchemicalbook.inprobes-drugs.orgdrugbank.comfda.gov.

Here is a summary of this compound Metabolism Pathways:

Metabolic PathwayPrimary Enzyme(s) InvolvedMetabolites FormedSignificance
GlucuronidationUGT2B7, UGT1A9, UGT1A3 (minor)This compound glucuronidePrimary metabolic route
ReductionCBR1 (major), AKR1C1, AKR1C2, AKR1C3, AKR1B1 (minor)Benzhydrol metabolite (reduced this compound), subsequently glucuronidatedMinor metabolic route
Oxidative (CYP450)Not significantNot applicableNot a significant pathway

Role of Carbonyl Reducing Enzymes (CREs)

Elimination and Excretion Studies

This compound and its metabolites are primarily eliminated from the body through the renal system.

The majority of this compound and its metabolites are excreted in the urine drugbank.comfda.govfda.govfda.govservice.gov.uknih.govtga.gov.au. Following the administration of radiolabeled fenofibrate, approximately 60% of the dose was recovered in the urine, primarily as this compound and its glucuronide conjugate fda.govfda.govnih.gov. Around 70-75% of the dose recovered in the urine is in the form of fenofibryl glucuronide, with 16% as this compound drugbank.com. Total excretion in urine and feces reaches approximately 93% within 6 days, with about 25% excreted in the feces fda.govtga.gov.au. Renal excretion is the primary route of elimination for fibrate drugs, including this compound fda.gov. This compound is not eliminated during hemodialysis tga.gov.au.

Following once-daily dosing, this compound demonstrates an elimination half-life of approximately 20 hours drugbank.comfda.govfda.govnih.govtga.gov.auhres.cahres.cahres.ca. Some sources report the half-life as approximately 23 hours drugbank.com or approximately 16 hours fda.gov. This half-life allows for once-daily administration fda.govfda.govfda.gov. In elderly volunteers aged 77 to 87, the oral clearance of this compound after a single oral dose of fenofibrate was 1.2 L/h, which is comparable to 1.1 L/h in young adults drugbank.comfda.gov. However, the plasma half-life of this compound is prolonged in patients with impaired renal function, which can lead to significant accumulation service.gov.ukhres.cahres.cahres.ca. Patients with severe renal impairment (creatinine clearance ≤ 20 ml/min) have shown a 2.7-fold increase in exposure to this compound during repeated dosing compared to volunteers with normal renal function service.gov.uk.

Here is a summary of this compound Elimination:

ParameterValue(s)Notes
Primary Excretion RouteRenalVia urine as this compound and glucuronide conjugates drugbank.comfda.govfda.govfda.govservice.gov.uknih.govtga.gov.au
Urinary Excretion (% of dose)~60-88%Primarily as this compound and glucuronide fda.govfda.govnih.govtga.gov.audrugbank.com
Fecal Excretion (% of dose)~5-25% fda.govnih.govtga.gov.audrugbank.com
Elimination Half-life~16-23 hoursAllows for once-daily dosing fda.govwikipedia.orgdrugbank.comfda.govfda.govfda.govnih.govtga.gov.audrugbank.comhres.cahres.cahres.ca
Half-life in Severe Renal ImpairmentProlongedLeads to significant accumulation service.gov.ukhres.cahres.cahres.ca
Oral Clearance (Young Adults)1.1 L/h drugbank.comfda.gov
Oral Clearance (Elderly)1.2 L/h drugbank.comfda.gov

Clearance in Specific Populations (e.g., Elderly)

Research into the pharmacokinetics of this compound has included investigations into its clearance in specific populations, notably the elderly. Studies have compared the oral clearance of this compound in elderly volunteers and younger adults. In a study involving five elderly volunteers aged 77 to 87 years, the oral clearance of this compound following a single oral dose of fenofibrate was found to be 1.2 L/h. This figure is comparable to the 1.1 L/h observed in young adults drugbank.comtandfonline.comfda.govrxabbvie.comsalix.comnih.gov. This suggests that age alone, in the absence of renal impairment, does not significantly alter the oral clearance of this compound tandfonline.comfda.govrxabbvie.comsalix.com.

However, it is crucial to consider that this compound is primarily excreted by the kidneys, either unchanged or as its glucuronide conjugate drugbank.comfda.gov. Consequently, the risk of experiencing adverse reactions related to this compound exposure may be higher in patients with impaired renal function drugbank.comfda.govfda.gov. Given that elderly patients tend to have a higher incidence of renal impairment, dosage selection for this population should be based on their renal function drugbank.comfda.govrxabbvie.comsalix.com. Patients with severe renal impairment (creatinine clearance ≤ 30 mL/min) have shown a significant increase in exposure to this compound and increased accumulation during chronic dosing compared to healthy subjects tandfonline.comfda.govsalix.comfda.gov. While mild to moderate renal impairment also affects this compound pharmacokinetics, leading to an increased half-life, the increase in exposure is less pronounced than in severe impairment fda.govsalix.comfda.gov. Monitoring renal function in elderly patients receiving this compound is therefore recommended drugbank.comfda.govrxabbvie.comsalix.com.

Table 1: Oral Clearance of this compound in Young Adults and Elderly Volunteers

PopulationAge Range (Years)Oral Clearance (L/h)
Young AdultsNot specified1.1
Elderly Volunteers77-871.2

Data derived from studies involving single oral doses of fenofibrate, which is converted to this compound in vivo drugbank.comtandfonline.comfda.govrxabbvie.comsalix.comnih.gov.

Pharmacodynamic Markers and Efficacy Assessment in Research Models

The pharmacodynamic effects of this compound, primarily its lipid-modifying actions, have been extensively investigated, with insights gained from both clinical studies and research models. The principal mechanism of action is understood to be the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha) drugbank.comrxabbvie.comsalix.comfda.govwikipedia.org. This activation leads to a cascade of events influencing lipid metabolism. The lipid-modifying effects observed in clinical practice have been explained by studies conducted in vivo in transgenic mice and in vitro in human hepatocyte cultures, serving as key research models for understanding this compound's pharmacodynamics drugbank.comrxabbvie.comsalix.comfda.gov.

Lipid Profile Changes (HDL-C, LDL-C, TG, Non-HDL-C, ApoB)

Activation of PPAR-alpha by this compound results in significant changes to the lipid profile. These changes include an increase in lipolysis and enhanced elimination of triglyceride-rich particles from the plasma. This is achieved through the activation of lipoprotein lipase (B570770) and a reduction in the production of apoprotein C-III, an inhibitor of lipoprotein lipase activity drugbank.comrxabbvie.comsalix.comfda.govwikipedia.org. The resulting decrease in triglycerides leads to an alteration in the size and composition of low-density lipoprotein (LDL) particles, shifting them from small, dense particles to larger, more buoyant ones drugbank.com. These larger LDL particles exhibit a greater affinity for cholesterol receptors, leading to their more rapid catabolism drugbank.com.

In addition to lowering triglycerides and modifying LDL particle size, this compound treatment typically leads to reductions in total cholesterol, LDL-C, apolipoprotein B (apo B), and very low-density lipoprotein (VLDL) drugbank.comfda.govwikipedia.org. Concurrently, treatment with this compound (via fenofibrate administration) results in increases in high-density lipoprotein cholesterol (HDL-C) and its associated apolipoproteins, apo AI and apo AII drugbank.comsalix.comfda.govwikipedia.org.

Research findings from clinical trials, which inform the understanding of pharmacodynamic effects explained by research models, have demonstrated substantial improvements in lipid parameters. For instance, studies have shown significant decreases in triglycerides (ranging from approximately 29% to over 40%), decreases in LDL-C (ranging from approximately 6% to over 20%), and increases in HDL-C (ranging from approximately 1% to over 18%) nih.govtga.gov.au. Reductions in non-HDL-C and ApoB have also been consistently observed nih.govresearchgate.net.

Table 2: Illustrative Lipid Profile Changes Observed in Research Contexts (Percentage Change from Baseline)

Lipid ParameterTypical Change (%)
Triglycerides↓ 29 - >40
LDL-C↓ 6 - >20
HDL-C↑ 1 - >18
Non-HDL-C↓ >16
ApoB↓ >15

Correlation of Pharmacokinetics with Pharmacodynamic Effects

The pharmacodynamic effects of this compound are directly linked to its pharmacokinetic profile, specifically the systemic exposure to the active compound. The presence of sufficient concentrations of this compound in the plasma (a pharmacokinetic aspect) is necessary to activate PPAR-alpha in target tissues, such as the liver (the key pharmacodynamic mechanism) drugbank.comrxabbvie.comsalix.comfda.gov. Studies using in vivo transgenic mice and in vitro human hepatocyte cultures have been instrumental in elucidating this mechanistic link, demonstrating how this compound's interaction with PPAR-alpha at a cellular and molecular level translates into the observed changes in lipid metabolism drugbank.comrxabbvie.comsalix.comfda.gov.

While the search results describe the pharmacokinetic characteristics of this compound, such as absorption, distribution, metabolism, and excretion, and detail its pharmacodynamic effects on lipid profiles, explicit quantitative correlations between specific pharmacokinetic parameters (e.g., area under the curve (AUC) or maximum concentration (Cmax)) and the magnitude of pharmacodynamic responses (e.g., percentage change in TG or HDL-C) specifically derived from controlled research models were not prominently detailed in the provided snippets. However, the fundamental principle underpinning this compound's efficacy is that adequate systemic exposure, determined by its pharmacokinetic properties, is required to achieve the necessary activation of PPAR-alpha and subsequent beneficial effects on lipid markers, as demonstrated through the mechanistic studies in research models drugbank.comrxabbvie.comsalix.comfda.gov. Variations in pharmacokinetic profiles due to factors like renal function or formulation differences are understood to potentially influence the extent of the pharmacodynamic response drugbank.comfda.govsalix.comfda.govcardiologyres.org.

Preclinical Research and Animal Studies

In Vivo Models for Dyslipidemia and Metabolic Disorders

Preclinical studies utilizing various animal models have investigated the effects of fenofibric acid, often administered as its prodrug fenofibrate (B1672516), on dyslipidemia and metabolic disorders. These models aim to mimic aspects of human lipid abnormalities and metabolic dysfunction. For instance, studies in mice fed a hypercholesterolemic diet (supplemented with butter and cholesterol) showed that fenofibrate significantly reduced total plasma cholesterol, particularly in the very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) fractions. nih.gov In these mice, the cholesterol/triglyceride ratio in the VLDL fraction, which was elevated by the diet, was also affected. nih.gov

In hypertriglyceridemic mouse models induced by a high-sucrose diet, fenofibrate treatment led to a reduction in plasma triglyceride levels, primarily by decreasing the circulating VLDL pool. nih.gov Furthermore, in animals on a standard diet, fenofibrate and other fibrates were shown to decrease triglyceride levels by lowering VLDL-triglycerides and increasing high-density lipoprotein cholesterol (HDL-C). nih.gov

Studies in obese dogs have also demonstrated that fenofibrate can lower lipid parameters. nih.gov Preclinical studies in animal models generally indicate that PPARα agonists like fenofibrate inhibit fatty acid synthesis and stimulate fatty acid oxidation in the liver, contributing to a reduction in fatty acid availability for triglyceride synthesis. mdpi.com These effects are believed to be mediated through PPARα activation. mdpi.com

Data from a study in mice on different protein diets indicated that fenofibrate's metabolic effects can be influenced by dietary composition. In mice fed a high-protein diet, fenofibrate exhibited a lipid-lowering effect in the liver and upregulated genes related to lipid catabolism, transport, and anabolic metabolism. cambridge.org Conversely, in mice on a low-protein diet, fenofibrate reduced feed intake and weight gain, and increased oxidative stress and hepatosomatic index. cambridge.org

Investigation of this compound in Diabetic Complications

This compound has been investigated in various animal models of diabetes to understand its potential effects on diabetic complications, including retinopathy and cardiomyopathy, as well as its influence on glucose homeostasis. scielo.brresearchgate.netusp.br

Diabetic Retinopathy Models

Animal models of diabetic retinopathy (DR), such as streptozotocin (B1681764) (STZ)-induced diabetic rats and Akita mice (models of type 1 diabetes), have been used to study the effects of this compound. diabetesjournals.orgarvojournals.org In these models, fenofibrate has been shown to prevent retinal vascular leakage, leukostasis, and inflammation. diabetesjournals.org These beneficial effects were observed with both oral and intravitreal administration, suggesting a direct target in ocular tissues. diabetesjournals.org Intravitreal fenofibrate was also reported to reduce retinal neovascularization in rats in an oxygen-induced retinopathy model. diabetesjournals.org The protective effects of fenofibrate on retinal outcomes in rodent models of diabetes and retinal neovascularization are believed to be PPARα-dependent, as demonstrated by the abolition of these effects in PPARα knockout mice. diabetesjournals.org

Further research in STZ-induced diabetic rats indicated that this compound attenuated retinal neurodegeneration and glial activation, restoring them nearly to baseline levels. arvojournals.org This effect was associated with the upregulation of retinal uncoupling protein 2 (UCP2) expression. arvojournals.org In vitro studies using retinal cells showed that this compound decreased reactive oxygen species (ROS) production and protected against apoptosis induced by oxidative stress, also correlating with UCP2 upregulation. arvojournals.org

This compound treatment has also been shown to prevent increased retinal endothelial cell monolayer permeability induced by high glucose conditions in vitro. nih.gov This effect was associated with the downregulation of high glucose-induced overexpression of fibronectin and collagen IV, and potentially cyclooxygenase-2 (COX-2). nih.gov

Diabetic Cardiomyopathy Models

Studies in animal models of diabetic cardiomyopathy (DCM), characterized by excessive lipid accumulation and fibrosis in the left ventricle, have investigated the effects of this compound. nih.govnih.gov In Zucker diabetic fatty (ZDF) rats, an experimental model of type 2 diabetes and DCM, fenofibrate treatment decreased plasma triglyceride concentrations. nih.govnih.gov Fenofibrate also reduced left ventricular triglyceride content at 14 weeks in ZDF rats. nih.gov Furthermore, fenofibrate treatment was found to reduce fibrosis in the left ventricle of ZDF rats. nih.gov At the molecular level, fenofibrate increased the mRNA level of Acyl-CoA Oxidase in these rats. nih.gov

Fenofibrate treatment in STZ-induced type 1 diabetic rats has been associated with reductions in markers of apoptosis and cardiac hypertrophy, and it prevented fibrosis and diastolic dysfunction, possibly through improvements in cardiac and systemic lipid metabolism. e-dmj.org In vitro studies using cardiac cell lines have shown that fenofibrate prevented hyperglycemia-induced decreases in autophagy markers like LC3BII and increases in SQSTM1/p62 levels, suggesting an ability to regulate autophagy signaling dependent on Sirtuin 1 (Sirt1) expression. scielo.br

Glucose Homeostasis

Beyond its effects on lipid metabolism and diabetic complications, this compound has also shown effects on glucose homeostasis in animal models. In non-obese diabetic (NOD) mice, fenofibrate was found to regulate sphingolipid metabolism and increase the expression of sulfatide in pancreatic beta cells, potentially preventing the abnormal onset of type 1 diabetes. scielo.br It also demonstrated the ability to increase TH-positive neuronal volume in pancreatic islets, which could contribute to controlling hyperglycemia and hypoglycemia through pancreatic neural fiber preservation. scielo.br Fenofibrate has been reported to maintain glucose homeostasis in NOD mice in addition to its anti-dyslipidemic effects. scielo.brresearchgate.netusp.brscielo.br

Toxicology and Safety Assessments in Preclinical Models

Preclinical toxicology and safety assessments of this compound have been conducted in various animal species, including rats and dogs. fda.govprovepharm.comfda.govservice.gov.ukeuropa.eu These studies aim to identify potential target organs of toxicity and assess the safety profile at different exposure levels.

Skeletal Muscle Toxicity and Cardiac Degeneration

In a three-month oral non-clinical study in rats with this compound, toxicity was observed in skeletal muscles, particularly those rich in type I (slow oxidative) muscle fibers, and cardiac degeneration was noted. provepharm.comservice.gov.ukeuropa.eu Anemia and decreased body weight were also observed in this study. provepharm.comservice.gov.ukeuropa.eu Skeletal muscle toxicity was not noted at lower doses. provepharm.com Cardiac degeneration was observed at certain exposure levels. provepharm.comservice.gov.ukeuropa.eu

Gastrointestinal Tract Ulcers and Erosions

In a three-month oral nonclinical study in dogs treated with this compound, reversible ulcers and erosions were observed in the gastrointestinal tract service.gov.ukeuropa.euprovepharm.com. These effects occurred at exposures approximately 7-fold the clinical AUC service.gov.ukeuropa.eu. However, no gastrointestinal injury was noted in this study at approximately 5 times the exposure at the maximum recommended human dose provepharm.com.

Fertility Studies in Animal Models

Fertility studies in animal models have investigated the potential effects of this compound and fenofibrate. In fertility studies where rats were given oral dietary doses of fenofibrate, no adverse effect on fertility was observed at doses up to 300 mg/kg/day fda.govtga.gov.au. This dose is approximately 10 times the maximum recommended human dose based on body surface area comparisons fda.gov.

However, reversible effects on fertility have been observed in animals service.gov.ukeuropa.eu. Specifically, reversible hypospermia, testicular vacuolation, and immaturity of the ovaries were noted in young dogs in a repeat-dose toxicity study with this compound provepharm.commedicines.org.ukprovepharm.com. Despite these findings in young dogs, no effects on fertility were detected in non-clinical reproductive toxicity studies conducted with fenofibrate in rats provepharm.commedicines.org.ukprovepharm.com. In pregnant rats, adverse developmental findings were not observed at doses of fenofibrate up to 14 mg/kg/day during organogenesis fda.gov. At higher multiples of human doses, evidence of maternal toxicity and aborted litters were observed in pregnant rabbits and rats fda.govdrugs.com.

Clinical Research and Therapeutic Applications

Clinical Trials in Dyslipidemia

Clinical research has focused significantly on evaluating the impact of fenofibric acid on various lipid parameters in patients with different forms of dyslipidemia.

Monotherapy Efficacy in Primary Hyperlipidemia and Mixed Dyslipidemia

This compound has been studied as a monotherapy for primary hyperlipidemia and mixed dyslipidemia. Fenofibrate (B1672516), which is metabolized to this compound, is indicated for the treatment of hypercholesterolemia, combined dyslipidemia, remnant hyperlipidemia, hypertriglyceridemia, and mixed hyperlipidemia (Frederickson types IIa, IIb, III, IV, and V, respectively). tandfonline.comnih.gov As a monotherapy, fenofibrate has been shown to decrease serum triglyceride (TG) levels by 20%–50% and increase high-density lipoprotein cholesterol (HDL-C) levels by 10%–50%. tandfonline.com The extent of the increase in HDL-C is dependent on baseline levels, with greater elevations observed in patients with lower baseline HDL-C. tandfonline.com Fenofibrate monotherapy also typically decreases low-density lipoprotein cholesterol (LDL-C) levels by 5%–20%, with the response related to baseline LDL-C and inversely related to baseline TG levels. tandfonline.com In hypertriglyceridemia phenotypes, TG reduction can be up to 50%, while in Type IIa hypercholesterolemia, it may be less than 30%. tandfonline.com this compound monotherapy has also been shown to reduce the diagnosis of metabolic syndrome by 25.7% in patients with mixed dyslipidemia. diabetesjournals.org

Combination Therapy with HMG-CoA Reductase Inhibitors (Statins)

The combination of this compound with statins has been a major area of clinical investigation, particularly in patients with mixed dyslipidemia who often require more comprehensive lipid management. This compound is the first fibrate approved for use in combination with statins. nih.gov

Clinical trials have demonstrated that combining this compound with statins results in more favorable changes in lipid parameters compared to monotherapy with either agent. In three randomized, double-blind, multicenter phase III trials in adults with mixed dyslipidemia, up to 12 weeks of treatment with this compound plus a low- or moderate-dose statin (atorvastatin, rosuvastatin (B1679574), or simvastatin) significantly improved HDL-C and TG levels to a greater extent than statin monotherapy. nih.gov This combination also improved LDL-C levels to a greater extent than this compound monotherapy. nih.gov

A pooled analysis of three phase III studies involving over 2,600 patients with mixed dyslipidemia demonstrated the efficacy of this compound in combination with statins. diabetesjournals.org In these studies, this compound plus low- or moderate-dose statin combination therapy reduced the presence of metabolic syndrome by 35.7% and 35.9%, respectively, which was a greater reduction than with statin monotherapy (15.5% to 16.6%) or this compound monotherapy (25.7%). diabetesjournals.org This effect was primarily attributed to improvements in TG and HDL-C levels. diabetesjournals.org

Studies in women with mixed dyslipidemia have also shown the benefits of combination therapy. contemporaryobgyn.netnih.gov In one analysis of women from three clinical trials, low-dose this compound plus statin combination treatment increased baseline HDL cholesterol by 20% and decreased TG by 46%, compared to an 8% HDL cholesterol increase and 20% TG decrease with low-dose statins alone. contemporaryobgyn.netnih.gov With moderate-dose combination therapy, baseline HDL cholesterol increased by 21% and TG decreased by 44%, compared to an 8% HDL cholesterol increase and 26% TG decrease with moderate-dose statins alone. contemporaryobgyn.netnih.gov The reduction in baseline LDL cholesterol with low- and moderate-dose combinations (37% and 39%) was comparable to that seen with corresponding statin doses alone (36% and 43%). contemporaryobgyn.netnih.gov

The following table summarizes representative lipid parameter changes observed in clinical trials of this compound combination therapy:

Therapy TypePatient PopulationChange in HDL-C (%)Change in TG (%)Change in LDL-C (%)Source
This compound + Simvastatin (B1681759) (20mg)Mixed Dyslipidemia+17.8-37.4-24.0 nih.gov
Simvastatin (20mg) MonotherapyMixed Dyslipidemia+7.2-14.2- nih.gov
This compound MonotherapyMixed Dyslipidemia---4.0 nih.gov
This compound + Low-dose StatinMixed Dyslipidemia (Women)+20-46-37 contemporaryobgyn.netnih.gov
Low-dose Statin MonotherapyMixed Dyslipidemia (Women)+8-20-36 contemporaryobgyn.netnih.gov
This compound + Moderate-dose StatinMixed Dyslipidemia (Women)+21-44-39 contemporaryobgyn.netnih.gov
Moderate-dose Statin MonotherapyMixed Dyslipidemia (Women)+8-26-43 contemporaryobgyn.netnih.gov
This compound + Moderate-dose StatinMixed Dyslipidemia+17.4-46.4-40.4 researchgate.net

Note: Some values were not evaluated or reported in the cited sources.

Long-term studies have evaluated the sustained efficacy of this compound in combination with moderate-dose statins. A year 2 extension study in patients with mixed dyslipidemia who had completed prior controlled and extension studies demonstrated sustained improvements in lipid parameters. researchgate.net Over the long term (≥2 years), this compound plus moderate-dose statin resulted in sustained improvements in HDL-C (+17.4%), TG (-46.4%), and LDL-C (-40.4%). researchgate.net An integrated analysis of 12-week controlled studies and a subsequent 52-week open-label extension study involving over 2200 patients treated with this compound plus a statin for a median duration of 364 days also showed sustained improvements. nih.govahajournals.org Patients who continued combination therapy for 52 weeks showed mean percent decreases in TG (-47.5%) and LDL-C (-37.8%), and increases in HDL-C (23.8%). ahajournals.org Mean values at 52 weeks were TG 136.3 mg/dL, LDL-C 93.5 mg/dL, and HDL-C 47.1 mg/dL. ahajournals.org

While the impact of this compound combination therapy on lipid parameters is well-documented, research into its effect on hard cardiovascular disease (CVD) outcomes is ongoing or has yielded mixed results depending on the patient population. Statins and fibrates have both demonstrated significantly reduced CV event rates in prospective, placebo-controlled clinical trials as monotherapy. ecrjournal.com However, achieving lipid goals with monotherapy is not always possible, and residual CV risk can remain even after achieving LDL-C goals. ecrjournal.comnih.govtandfonline.com

Some studies have explored the potential of fenofibrate (the prodrug of this compound) to impact cardiovascular outcomes. The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study, a 5-year trial of fenofibrate 200 mg in nearly 9800 patients with type 2 diabetes, did not significantly alter the primary clinical endpoint of coronary heart disease death or nonfatal myocardial infarction. nih.govwjgnet.com However, fenofibrate did reduce the composite of CVD death, MI, stroke, and coronary or carotid revascularization by 11%. nih.gov Notably, only a subset of patients in FIELD had mixed dyslipidemia. nih.gov

Long-term Efficacy and Safety of Combination Therapy

Exploratory Clinical Research in Other Conditions

Beyond dyslipidemia, exploratory clinical research into this compound in other conditions appears limited based on the provided search results. One search result mentions completed Phase 2 trials for alcohol dependency, but no details on findings are available in the provided snippets. drugbank.com The primary focus of clinical investigation for this compound remains its role in lipid management and its potential impact on cardiovascular risk in dyslipidemic patients.

Diabetic Retinopathy

An ophthalmological sub-study within FIELD included 1012 patients. nih.gov In this sub-study, fenofibrate reduced two-step progression on the ETDRS scale for individual eyes by 79% over 5 years in patients who had existing DR at baseline, but not in those without baseline DR. diabetesjournals.org

The Action to Control Cardiovascular Risk in Diabetes (ACCORD) eye study, another large randomized controlled clinical trial, evaluated the effect of intensive treatment of hyperglycemia, hypertension, and dyslipidemia on DR development and progression in patients with type 2 diabetes and known cardiovascular risk factors. nih.govresearchgate.net The ACCORD eye study included 3472 participants from the main ACCORD trial, with data from 2856 patients analyzed over 4 years. nih.gov Fenofibrate treatment resulted in a significant reduction in DR progression (defined as ≥ three-step progression, photocoagulation, or vitrectomy). nih.gov Specifically, 52 out of 806 patients in the fenofibrate group experienced progression compared to 80 out of 787 in the placebo group (Odds Ratio: 0.60, P = 0.0056). nih.gov The least progression in the fenofibrate group was observed in patients at the early stage of DR. nih.gov In this subgroup, the fenofibrate group showed significantly less progression compared to the placebo group (8/264 versus 26/258, Odds Ratio: 0.27, P = 0.0009). nih.gov

These studies suggest that fenofibrate, through its active metabolite this compound, may be beneficial in decreasing DR progression and reducing the need for laser treatment, particularly in patients with existing DR at baseline. nih.govresearchgate.netdiabetesjournals.org The beneficial effects of fenofibrate treatment on DR progression have been suggested to be independent of improvements in dyslipidemia. nih.govresearchgate.net

Non-Alcoholic Fatty Liver Disease (NAFLD)

Experimental animal studies have indicated a protective role for fenofibrate against NAFLD, providing potential mechanisms. semanticscholar.orgnih.gov Fenofibrate has been shown to prevent hepatic triglyceride accumulation induced by a high-fat diet in animal models. semanticscholar.orgnih.gov This prevention was associated with the reversal of histological findings of NAFLD, including hepatic steatosis, necroinflammation, and collagen deposition. semanticscholar.orgnih.gov These benefits were linked to both the lipid-lowering and anti-inflammatory properties of fenofibrate. semanticscholar.orgnih.gov Activation of PPARα by fenofibrate is suggested to enhance hepatic fatty acid turnover. semanticscholar.org

Few clinical studies have investigated the effects of fenofibrate in patients with NAFLD, and these studies have certain limitations, such as being uncontrolled, having small sample sizes, using fenofibrate as part of a multifactorial approach, and lacking histological data. nih.gov One study included 16 patients with biopsy-confirmed NAFLD treated with fenofibrate (200 mg/d) for 48 weeks. semanticscholar.orgnih.gov This study reported significant improvements in serum lipid profile and insulin (B600854) sensitivity. semanticscholar.orgnih.gov Activities of alkaline phosphatase and γGT were significantly reduced. semanticscholar.orgnih.gov The proportion of patients with abnormal aminotransferase activities (> 45 IU/L) also decreased: for ALT, from 93.7% at baseline to 62.5% after treatment; for AST, from 50% at baseline to 18.7% after treatment. semanticscholar.orgnih.gov Another study involving a multifactorial treatment approach that included fenofibrate highlighted a potential role in reducing hepatic steatosis associated with Metabolic Syndrome. semanticscholar.org

Potential Antiviral Activity (e.g., SARS-CoV-2)

In vitro investigations have explored the potential antiviral activity of fenofibrate and its active metabolite, this compound, against SARS-CoV-2. frontiersin.orgdrugtargetreview.combiorxiv.orgnih.gov Studies conducted in cell culture models using Vero cells and different SARS-CoV-2 isolates demonstrated that fenofibrate and this compound significantly reduced infection rates. frontiersin.orgbiorxiv.org Fenofibrate and this compound decreased the number of Vero cells staining positive for viral spike protein at 24 hours, indicating inhibition of primary infection. frontiersin.orgbiorxiv.org Reductions in plaque formation, considered a standard assay for measuring SARS-CoV-2 infectivity, were also observed with this compound and fenofibrate. frontiersin.orgbiorxiv.org

Fenofibrate and this compound have been shown to reduce SARS-CoV-2 infection in human cells in the laboratory by up to 70%. drugtargetreview.com SARS-CoV-2 infects host cells through the interaction between the viral Spike (S) protein and the ACE2 receptor on host cells. drugtargetreview.com this compound was identified as a potential antiviral agent through its effects on ACE2 dimerization and its ability to destabilize the spike protein RBD, inhibiting binding to ACE2. frontiersin.orgbiorxiv.org These effects on RBD-ACE2 interactions correlated with lower infection levels in cell culture models. frontiersin.orgbiorxiv.org Reduction of infection was observed at drug concentrations that are clinically achievable. frontiersin.orgdrugtargetreview.combiorxiv.org

Antimalarial Activity

Research has investigated the antimalarial activity of fibrates, including this compound, against Plasmodium falciparum. nih.govnih.govresearchgate.netresearchgate.net P. falciparum has developed resistance to many existing treatments, necessitating the search for new antimalarial drugs. nih.gov In vitro studies using chloroquine-sensitive (3D7) and chloroquine-resistant (W2mef) strains of P. falciparum have shown that this compound is the most potent of the tested fibrates. nih.govnih.govresearchgate.net

The mean 50% inhibitory concentrations (IC50) for this compound were 152 nM for chloroquine-sensitive strains and 1,120 nM for chloroquine-resistant strains. nih.govresearchgate.net These concentrations are well below those achieved in plasma after therapeutic doses of fenofibrate. nih.govresearchgate.net A bioassay assessing the antimalarial activity of human plasma after fenofibrate dosing found that plasma this compound concentrations (mean, 15.3 mg/liter, or 48 μM) inhibited P. falciparum. nih.govnih.govresearchgate.net

The potential mechanisms for the antimalarial activity of fibrates may involve the modulation of P-glycoprotein and ATP-binding cassette subfamily A member (ABC-1)-mediated nutrient transport or action via a putative peroxisome proliferator-activated receptor alpha-like protein in P. falciparum. nih.govresearchgate.net No synergistic interaction was observed between fibrates and chloroquine (B1663885) or dihydroartemisinin (B1670584) in these studies. nih.govresearchgate.net

Drug-Drug Interaction Studies in Clinical Settings

This compound, as the active metabolite of fenofibrate, is involved in various drug-drug interactions in clinical settings. fda.govdrugbank.com In vitro studies using human liver microsomes indicate that this compound is not an inhibitor of several cytochrome (CYP) P450 isoforms, including CYP3A4, CYP2D6, CYP2E1, and CYP1A2. fda.govnih.gov It is a weak inhibitor of CYP2C8, CYP2C19, and CYP2A6, and a mild-to-moderate inhibitor of CYP2C9 at therapeutic concentrations. fda.govnih.gov this compound is highly protein-bound, primarily to albumin. psu.eduhres.ca

Interactions with Anticoagulants (e.g., Warfarin)

Fenofibrate and this compound can potentiate the anticoagulant effects of coumarin (B35378) anticoagulants, such as warfarin (B611796), increasing the risk of bleeding. drugbank.commedcentral.comnih.gov This interaction can lead to an increase in prothrombin time (PT) and International Normalized Ratio (INR). drugbank.commedcentral.comnih.gov

Case reports have indicated that coadministration of this compound can increase the bleeding risks associated with warfarin. nih.gov Studies in rats have shown that this compound significantly increased the exposure to warfarin and decreased the exposure to its metabolite, 7-hydroxywarfarin. nih.gov this compound also increased the maximum plasma concentration (Cmax) and prolonged the half-life (t1/2) of warfarin in rats. nih.gov The anticoagulant activity, as measured by prothrombin time, significantly increased in the coadministered group. nih.gov

In vitro experiments suggest that this compound inhibits CYP2C6 and CYP3A1/2, enzymes involved in warfarin metabolism. nih.gov this compound also decreased the plasma protein binding of warfarin in vitro. nih.gov These findings suggest that the altered pharmacokinetics and pharmacodynamics of warfarin when coadministered with this compound are primarily attributed to the inhibition of warfarin metabolism. nih.gov

Clinical Safety and Tolerability Profiles in Trials

The safety and tolerability of this compound have been evaluated in clinical trials, both as monotherapy and in combination with other lipid-lowering agents like statins. nih.govabbvie.comnih.govresearchgate.net

Observed Adverse Events and Their Incidence

In clinical trials, adverse events have been reported with this compound and its prodrug, fenofibrate. In a pooled analysis of 10 placebo-controlled trials of fenofibrate, adverse events led to treatment discontinuation in 5.0% of patients treated with fenofibrate compared to 3.0% with placebo. fda.govfda.gov Liver test abnormalities were the most frequent events leading to discontinuation in these trials. fda.govfda.gov

Common adverse events reported in clinical trials with fenofibrate (at least 2% and greater than placebo) included abnormal liver tests, increased AST, increased ALT, increased CPK, and rhinitis. fda.govfda.govfda.gov Gastrointestinal disturbances have also been frequently reported, accounting for approximately half of adverse effects observed in some trials. researchgate.net Other relatively common reactions included headache, muscle pains, and rash. researchgate.net

In single-dose bioequivalence studies of this compound tablets compared to fenofibrate tablets in healthy volunteers, common non-laboratory adverse events included headache and dizziness. In one study (fasted), 26% of volunteers experienced adverse events, with headache (4%) and dizziness (6%) being the most common non-laboratory events. In another study (fed), 22% of volunteers experienced adverse events, with headache (17%) and dry throat (4%) being the most common non-laboratory events. Adverse events in these studies were generally mild or moderate in intensity. nih.gov

Table 1: Incidence of Common Adverse Events in Fenofibrate Clinical Trials (≥ 2% and > Placebo)

Adverse EventIncidence (% of Patients)
Abnormal liver tests> 2%
Increased AST> 2%
Increased ALT> 2%
Increased CPK> 2%
Rhinitis> 2%
Abdominal pain> 2%
Back pain> 2%
Headache> 2%
Gastrointestinal disturbancesApproximately 50% of observed AEs researchgate.net
Myalgia10-22% nih.gov
RashRelatively common researchgate.net

*Based on information from multiple sources, incidence rates may vary between specific trials and formulations. fda.govfda.govfda.govresearchgate.netdrugbank.com

Liver Function Test Abnormalities

Increases in serum transaminases (ALT and AST) have been associated with fenofibrate therapy. fda.govfda.govfda.govrxabbvie.com In a pooled analysis of 10 placebo-controlled trials, increases to more than 3 times the upper limit of normal in ALT occurred in 5.3% of patients taking fenofibrate compared to 1.1% of patients treated with placebo. fda.govfda.gov The incidence of transaminase increases may be dose-related. fda.govfda.govdrugbank.comrxabbvie.com In an 8-week dose-ranging study, the incidence of ALT or AST elevations ≥ 3 times the upper limit of normal was 13% in patients receiving higher dosages of fenofibrate, while it was 0% in those receiving lower dosages or placebo. fda.govdrugbank.com Hepatocellular, chronic active, and cholestatic hepatitis have been reported with fenofibrate therapy, sometimes after exposures ranging from weeks to several years. fda.gov Serious drug-induced liver injury, including liver transplantation and death, has been reported in postmarketing use of fenofibrates. medscape.comrxabbvie.com Liver function, including serum ALT, AST, and total bilirubin, should be monitored periodically during therapy. medscape.comfda.govrxabbvie.com

Renal Function Considerations

This compound is primarily excreted by the kidneys. fda.govservice.gov.uk Renal impairment can affect the pharmacokinetics of this compound. fda.govservice.gov.uk Patients with severe renal impairment have shown a significantly increased exposure to this compound and increased accumulation during chronic dosing compared to individuals with normal renal function. fda.govservice.gov.ukdroracle.ai Patients with mild to moderate renal impairment have shown similar exposure but an increased half-life of this compound. fda.govservice.gov.ukdroracle.ai

Fenofibrate treatment has been associated with reversible increases in serum creatinine (B1669602) levels and reduced estimated glomerular filtration rates in some studies. fda.govservice.gov.uknih.gov In a study, the serum creatinine level in patients taking fenofibrate significantly increased after treatment. nih.gov This effect has been observed to be often transient and reversible, even without treatment discontinuation. droracle.ai However, regular renal function monitoring is considered essential during fibrate administration, particularly in patients with renal insufficiency or those at risk for it, such as the elderly and patients with diabetes. fda.govfda.govservice.gov.uknih.gov

Muscle-Related Adverse Events (e.g., Myopathy, Rhabdomyolysis)

Fibrates, including this compound, increase the risk for myopathy and have been associated with rhabdomyolysis. fda.govrxabbvie.comresearchgate.net The risk of serious muscle toxicity appears to be increased in elderly patients and in patients with diabetes, renal failure, or hypothyroidism. fda.govrxabbvie.comresearchgate.net

The risk of myopathy and rhabdomyolysis is increased with the concomitant use of fibrates and statins. fda.govfda.govrxabbvie.comdrugs.com While gemfibrozil (B1671426) has been implicated more often in combination with statins, other fibrates have also been involved. drugs.com However, some studies suggest that the combination of fenofibrate with statins may be associated with a low risk of rhabdomyolysis, with no cases reported in patients receiving such therapy in the FIELD trial. researchgate.net Another study in patients with type 2 diabetes showed no additional risk of muscle damage, including rhabdomyolysis, with the combination of fenofibrate and simvastatin compared to simvastatin monotherapy. nih.gov

Muscle-related adverse events reported in clinical trials include myalgia (muscle pain) and increased blood creatine (B1669601) phosphokinase (CPK) levels. abbvie.comfda.govrxabbvie.com Myalgia has been reported in 10-22% of patients in clinical studies. nih.gov In one study, myalgia was reported in 5.1% of subjects, and increased blood CPK was reported in 3.8%. abbvie.com These events led to discontinuation in a small percentage of subjects. abbvie.com

Myopathy should be considered in patients experiencing diffuse myalgias, muscle tenderness or weakness, especially if accompanied by marked elevations of CPK levels. fda.gov Patients should be advised to report unexplained muscle pain, tenderness, or weakness promptly, particularly if accompanied by malaise or fever. fda.gov CPK levels should be assessed in such patients, and this compound therapy should be discontinued (B1498344) if markedly elevated CPK levels occur or if myopathy or myositis is suspected or diagnosed. fda.gov Rhabdomyolysis is a serious and potentially fatal side effect characterized by muscle necrosis and the release of muscle contents into the bloodstream. researchgate.net

Table 2: Muscle-Related Adverse Events in Clinical Trials

Adverse EventIncidence (% of Patients)Notes
Myalgia5.1% abbvie.com; 10-22% nih.govCan be a symptom of myopathy.
Increased Blood CPK3.8% abbvie.com; > 2% fda.govfda.govIndicator of muscle damage. Markedly elevated levels warrant discontinuation. fda.gov
MyopathyIncreased risk with statins, elderly, renal impairment, hypothyroidism. fda.govrxabbvie.comresearchgate.netConsider if muscle symptoms and elevated CPK are present. fda.gov
RhabdomyolysisRare; Increased risk with statins, elderly, renal impairment, hypothyroidism. fda.govrxabbvie.comresearchgate.netSerious adverse event. Not reported in some combination studies. nih.govresearchgate.netresearchgate.net

Analytical Methodologies for Fenofibric Acid Quantification in Research

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone analytical technique for the separation, identification, and quantification of fenofibric acid in complex samples. Its versatility in stationary phases and mobile phase compositions allows for the development of methods tailored to specific research needs.

HPLC with UV Detection

HPLC coupled with Ultraviolet (UV) detection is a common and effective method for quantifying this compound. This compound possesses a chromophore that absorbs UV light, making this detection method suitable. Various studies have utilized HPLC-UV for the determination of this compound in different matrices.

For instance, a sensitive HPLC method for determining this compound in serum involved isocratic separation on a reversed-phase column using a mobile phase of acetonitrile (B52724) and 0.02 M phosphoric acid (55:45, v/v) at a flow rate of 1.0 mL/min, with absorbance recorded at 287 nm for quantification. researchgate.net Another method for determining this compound in marketed fenofibrate (B1672516) formulations used a reversed-phase C18 column with a mobile phase of acetonitrile and water (70:30%, v/v, pH adjusted to 2.5 with orthophosphoric acid) at a flow rate of 1 mL/min, with UV detection at 286 nm. researchgate.net A UHPLC-UV method for simultaneous analysis of fenofibrate and this compound in rat plasma employed an Acquity® BEH C18 column with methanol-water (65:35, v/v) as the mobile phase at a flow rate of 0.3 mL/min and UV detection at 284 nm. nih.gov

These examples highlight the adaptability of HPLC-UV, utilizing different columns, mobile phases, and detection wavelengths to achieve optimal separation and detection of this compound depending on the sample matrix and research objective.

Sample Preparation Methods (e.g., Liquid/Liquid Extraction, Deproteinization, Solid-Phase Extraction)

Effective sample preparation is essential to isolate this compound from complex matrices, remove interfering substances, and concentrate the analyte before HPLC analysis. Several techniques are commonly employed.

Liquid-liquid extraction (LLE) is a widely used method that exploits the differential solubility of this compound between two immiscible phases, typically an aqueous sample and an organic solvent. A simple one-step extraction procedure using a mixture of n-hexane and ethylacetate (90:10, v/v) has been described for isolating this compound from human serum samples with a reported recovery of 84.8%. researchgate.net Another study utilized a simple one-step liquid/liquid extraction of this compound from human plasma into ethyl acetate. researchgate.net LLE is considered efficient and cost-effective but can be labor-intensive and may require large amounts of organic solvent. actapharmsci.com

Deproteinization is another approach, particularly useful for biological samples like plasma or serum, where high protein content can interfere with chromatographic analysis. This method involves precipitating proteins, typically using organic solvents or acids, leaving the analyte in the supernatant. A validated HPLC method for determining this compound in rat plasma utilized deproteinization as the sample preparation step. scidoc.org

Solid-phase extraction (SPE) is a more selective technique that uses a solid sorbent material to selectively retain the target analyte while washing away impurities. The retained analyte is then eluted with a suitable solvent. An automated SPE method coupled with reversed-phase HPLC with UV detection has been developed for determining this compound in plasma, involving extraction on octadecyl silica (B1680970) cartridges. researchgate.net SPE offers advantages such as higher selectivity, reproducibility, and compatibility with automation compared to LLE. researchgate.netlabmanager.com However, SPE can be more complicated and costly than LLE or simple deproteinization. actapharmsci.com

The choice of sample preparation method depends on the matrix complexity, the required sensitivity, and the desired throughput of the analysis.

Method Validation Parameters (Specificity, Linearity, Precision, Accuracy, Recovery)

Rigorous method validation is critical to ensure the reliability and suitability of an analytical method for its intended purpose. Key validation parameters for this compound quantification methods typically include specificity, linearity, precision, accuracy, and recovery, often following guidelines from regulatory bodies like the ICH. innovareacademics.inakjournals.comresearchgate.net

Specificity: This parameter confirms that the method can accurately measure the analyte in the presence of other components in the sample matrix, such as endogenous substances or other co-administered drugs or metabolites. researchgate.netnih.govinnovareacademics.inakjournals.com Methods are evaluated by analyzing blank samples and samples with potential interferents to ensure no significant signals are observed at the analyte's retention time. researchgate.netakjournals.com

Linearity: Linearity establishes the proportional relationship between the analyte concentration and the detector response over a defined range. Calibration curves are constructed using a series of standards at different concentrations. researchgate.netnih.govinnovareacademics.inakjournals.comresearchgate.net A high correlation coefficient (r² > 0.999) indicates good linearity. researchgate.netnih.govinnovareacademics.inresearchgate.net

Precision: Precision assesses the reproducibility of the method under the same conditions (intraday precision) and over a period of time (interday precision). It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). nih.govinnovareacademics.inakjournals.comnih.gov Low RSD or CV% values indicate good precision. nih.govnih.gov

Accuracy: Accuracy measures how close the experimental results are to the true concentration of the analyte. It is often determined by analyzing quality control samples or by performing recovery studies where known amounts of the analyte are added to blank matrix samples. nih.govinnovareacademics.inakjournals.comymerdigital.com

Recovery: Recovery evaluates the efficiency of the sample preparation method in extracting the analyte from the matrix. It is expressed as the percentage of the known amount of analyte recovered during the extraction process. researchgate.netresearchgate.netnih.govactapharmsci.comresearchgate.netinnovareacademics.inakjournals.comnih.gov Acceptable recovery ranges are typically defined during method validation. nih.gov

Validation studies reported for this compound quantification methods demonstrate acceptable results for these parameters, confirming their reliability for research applications. For example, recovery rates for this compound have been reported in ranges such as 99.77-100.39% researchgate.net, higher than 86.2% akjournals.com, and close to 100% researchgate.net. Precision (CV%) has been reported as less than 2.7% for intraday and 2.5% for interday precision akjournals.com, and less than 5% for within and between-day variations nih.gov.

Here is a summary of validation parameters from selected studies:

ParameterReported Range/ValueMatrixReference
Linearityr² ≥ 0.9999Formulations researchgate.net
LinearityR² > 0.999Combined API innovareacademics.in
Linearityr² ≥ 0.996Human Plasma akjournals.com
Linearityr² ≥ 0.9993Rat Plasma nih.gov
LinearityRegression coefficients of 0.9992Bulk/Formulations researchgate.net
Precision (Intraday)CV% < 2.7Human Plasma akjournals.com
Precision (Interday)CV% < 2.5Human Plasma akjournals.com
Precision (Within-day)CV% < 5%Rat Plasma nih.gov
Precision (Between-day)CV% < 5%Rat Plasma nih.gov
AccuracyRE% 4.5-6.9%Human Plasma akjournals.com
AccuracyAcceptable rangeCombined API innovareacademics.in
Recovery84.8%Human Serum researchgate.net
Recovery99.77-100.39%Formulations researchgate.net
Recovery99.97-100.66%Combined API innovareacademics.in
Recovery> 86.2%Human Plasma akjournals.com
RecoveryClose to 100%Plasma researchgate.net
RecoveryAcceptable rangeRat Plasma nih.gov

Alternative and Emerging Analytical Techniques

While HPLC-UV is widely used, other analytical techniques offer advantages in terms of sensitivity, selectivity, or speed for this compound quantification in research.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative. LC-MS/MS provides higher sensitivity and specificity compared to UV detection, making it particularly useful for analyzing complex biological matrices or when very low detection limits are required. akjournals.comnih.govsigmaaldrich.com A rapid UHPLC-MS/MS method has been developed and validated for the determination of this compound in human plasma, demonstrating high sensitivity and selectivity. akjournals.com LC-MS/MS has also been applied to monitor this compound as an emerging contaminant in environmental samples like sewage sludge. nih.gov

Other techniques mentioned in the literature for the determination of fenofibrate or its metabolites, which could potentially be applied to this compound research with appropriate method development and validation, include Gas Chromatography-Mass Spectrometry (GC-MS) and capillary electrophoresis. researchgate.netscirp.org However, LC-based methods appear to be more prevalent for this compound analysis, likely due to its chemical properties.

Emerging analytical techniques, such as those incorporating automated or miniaturized sample preparation coupled with highly sensitive detection methods, continue to evolve, potentially offering faster, more efficient, and more sensitive quantification of this compound in future research.

Research on Fenofibric Acid Derivatives and Prodrugs

Development of Ester Prodrugs of Fenofibric Acid

Fenofibrate (B1672516) itself is an ester prodrug of this compound, undergoing rapid hydrolysis in the body to release the active metabolite. wikipedia.orgscielo.br The development of ester prodrugs is a strategy to improve the physicochemical properties of this compound, particularly its solubility and absorption.

Studies have explored the synthesis of various this compound ester prodrugs. For instance, a series of novel this compound ester prodrugs (designated JF-1 to JF-7 in one study) were synthesized with the aim of improving bioavailability. scielo.brresearchgate.netiaea.orgscielo.br These prodrugs were created by modifying this compound to a this compound prodrug ester using side chain halide intermediates. scielo.brresearchgate.net

Research has shown that the bioavailability of these synthesized ester compounds can be significantly higher compared to fenofibrate. scielo.briaea.orgscielo.br In one study evaluating these prodrugs in rats, oral administration of one specific ester prodrug, JF-2, demonstrated a relative bioavailability approximately 272.8% higher than that of fenofibrate. scielo.brresearchgate.netiaea.orgscielo.brthieme-connect.com This suggests that strategic esterification can be a successful approach to enhance the oral absorption of this compound.

Novel Formulations for Enhanced Bioavailability and Solubility

Due to the poor aqueous solubility of this compound and fenofibrate, various formulation techniques have been investigated to improve dissolution and oral bioavailability. mdpi.comturkjps.orgnih.govresearchgate.net These approaches aim to overcome the dissolution-limited absorption characteristic of these Biopharmaceutics Classification System (BCS) Class II drugs. mdpi.comturkjps.org

Novel formulations explored include micronization, nanoparticle formulations, self-microemulsifying drug delivery systems, and solid dispersions. mdpi.comnih.govresearchgate.netnih.gov

Micronized and nanoparticle formulations of fenofibrate have been developed to reduce particle size, leading to increased surface area and consequently improved solubility and bioavailability. mdpi.comnih.govresearchgate.net Some of these formulations have shown improved bioavailability that is less affected by food intake. mdpi.comnih.govresearchgate.net

Solid dispersion techniques have also been employed to enhance the solubility and dissolution rate of fenofibrate and this compound. mdpi.comturkjps.org For example, surface solid dispersion (SSD) formulations of this compound have been developed. turkjps.org Studies have shown that SSD formulations can lead to enhanced dissolution of this compound in simulated intestinal fluid compared to the pure drug. turkjps.org The presence of polymers and the physical structure of the SSD are thought to contribute to instantaneous drug dissolution. turkjps.org

Another approach involves the use of solubilizing agents and specific fillers in controlled-release pellets. hanyang.ac.kr Research on this compound-loaded controlled release pellets investigated the effect of solubilizing agents like magnesium carbonate, which improved drug solubility, and fillers like kappa-carrageenan, which provided spherical cores for pellets. hanyang.ac.kr These pellets demonstrated controlled release and significantly higher AUC and Cmax values compared to a fenofibrate-loaded commercial tablet, indicating improved bioavailability due to enhanced solubility and sustained release. hanyang.ac.kr

Novel electrosprayed nanospherules composed of fenofibrate, polymers (like PVP), and surfactants have also been developed. nih.gov These nanospherules, with particle sizes below 200 nm and the drug in amorphous form, have shown significantly enhanced aqueous solubility and dissolution rates. nih.gov Studies in rats demonstrated improved oral bioavailability (approximately 2.5-fold better than the free drug) with these nanospherules. nih.gov

Polymeric nanoparticulated systems using carriers such as PVP, HP-β-CD, gelatin, and SLS have also been explored to improve the solubility, dissolution rate, and oral bioavailability of fenofibrate. nih.gov These systems have shown remarkably improved solubility and dissolution rates compared to the drug powder, leading to significantly higher plasma levels of this compound. nih.gov

A hydrophilic choline (B1196258) salt of this compound has been introduced, which can be taken without regard to meals and is absorbed throughout the gastrointestinal tract, exhibiting high bioavailability among marketed formulations. nih.govresearchgate.net

Comparative Pharmacokinetic and Pharmacodynamic Studies of Derivatives

Comparative pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for evaluating the performance of different this compound derivatives and formulations. These studies assess how the body handles the drug (absorption, distribution, metabolism, excretion) and the drug's effects on the body (lipid modulation).

Comparative bioavailability studies have been conducted to assess different this compound and fenofibrate formulations. For instance, a study compared the bioavailability of this compound from two this compound choline salt formulations relative to a micronized fenofibrate capsule formulation. fda.gov This study found that a test capsule formulation containing this compound choline salt micro-tablets met bioequivalence criteria for AUC compared to the reference fenofibrate capsule under fasting conditions, although Cmax was lower. fda.gov Another test formulation, a single-unit tablet, showed lower bioavailability of this compound compared to the reference fenofibrate capsule under fasting conditions. fda.gov

Studies comparing this compound formulations in healthy volunteers have also been conducted to assess PK profiles under fasting and fed conditions. nih.gov One such study compared a 135 mg this compound capsule with a 110 mg enteric-coated tablet. nih.gov The geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for Cmax and AUClast were within the traditional bioequivalence range (0.8-1.25) for both fasting and fed conditions, suggesting bioequivalence despite the lower dose of the enteric-coated tablet. nih.gov

Comparative pharmacokinetic studies in animal models, such as rats, have evaluated novel this compound derivatives. As mentioned earlier, a comparative PK study in rats showed that the oral administration of the novel ester prodrug JF-2 resulted in a significantly higher relative bioavailability (approximately 272.8%) compared to fenofibrate. scielo.briaea.orgscielo.brthieme-connect.com

While the provided search results focus heavily on pharmacokinetic comparisons, particularly bioavailability and dissolution, they also touch upon pharmacodynamic effects in the context of lipid modulation. This compound and its prodrugs exert their pharmacodynamic effects by activating PPARα, leading to changes in lipid profiles, including reductions in triglycerides, total cholesterol, LDL-C, and apolipoprotein B, and increases in HDL-C. drugbank.comwikipedia.orgnih.goveuropa.eunih.gov Comparative studies of different formulations and derivatives ultimately aim to achieve comparable or improved pharmacodynamic outcomes through enhanced pharmacokinetic profiles.

Some studies compare the lipid-modifying effects of fenofibrate (which is converted to this compound) with other lipid-lowering agents or combinations. For example, a study compared the efficacy of fenofibrate combined with atorvastatin (B1662188) versus omega-3 fatty acids combined with atorvastatin in patients with atherogenic dyslipidemia. ijbcp.com This study found that the combination of fenofibrate and atorvastatin was more effective in lowering serum triglycerides and LDL-C levels compared to the combination of omega-3 fatty acids and atorvastatin. ijbcp.com

Interactive Data Table Example (Illustrative - based on search result data):

FormulationSpeciesDose (mg/kg)Relative Bioavailability (% vs Fenofibrate)
FenofibrateRat20100
This compound Ester Prodrug (JF-2)Rat20~272.8
This compound Loaded PelletBeagle DogNot specifiedHigher AUC and Cmax vs Fenofibrate tablet hanyang.ac.kr
This compound Choline Salt (130 mg tablet)Human130Lower AUC and Cmax vs Fenofibrate 200 mg capsule (fasting) fda.gov
This compound 110 mg Enteric-Coated TabletHuman110Bioequivalent AUC and Cmax vs this compound 135 mg capsule (fasting and fed) nih.gov

Future Directions and Translational Research

Investigation of Fenofibric Acid in New Therapeutic Areas

The therapeutic potential of this compound may extend beyond dyslipidemia. Emerging research suggests its possible utility in other conditions, driven by its mechanism of action involving PPARα activation and potential off-target effects.

Diabetic Retinopathy: Fenofibrate (B1672516), the prodrug of this compound, has shown promise in slowing the progression of diabetic retinopathy and reducing the need for laser treatment in patients with type 2 diabetes wikipedia.orgalzdiscovery.org. Preclinical models suggest this protective effect may be related to PPARα activation in the retina alzdiscovery.org. Further research with this compound could clarify its direct role and underlying mechanisms in preventing or mitigating microvascular complications of diabetes scielo.brusp.br.

COVID-19: Laboratory studies have indicated that fenofibrate and this compound can significantly reduce SARS-CoV-2 infection in human cells by potentially disrupting the interaction between the virus's Spike protein and the ACE2 receptor clinicaltrialsarena.comdrugtargetreview.comnih.gov. This has led to calls for clinical trials to investigate its efficacy in patients with COVID-19 drugtargetreview.com.

Osteoporosis: Mendelian randomization studies have suggested this compound as a potential treatment for osteoporosis, possibly by influencing LDL-C levels frontiersin.org. This warrants further investigation to understand the causal relationship and therapeutic potential.

Nonalcoholic Fatty Liver Disease (NAFLD): While some PPAR agonists have been investigated for NAFLD, clinical trials with fenofibrate for this indication have not yet demonstrated significant therapeutic effects nih.gov. However, ongoing research into the complex mechanisms of NAFLD and the diverse roles of PPARs may identify specific contexts where this compound could be beneficial.

Advanced Preclinical Modeling for Drug Development

Advanced preclinical modeling plays a crucial role in understanding the pharmacokinetics, pharmacodynamics, and potential efficacy and toxicity of this compound before extensive human trials.

Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models are being developed and refined to accurately describe the absorption, distribution, metabolism, and excretion of this compound. These models can incorporate data from various formulations and predict plasma concentration-time profiles, aiding in the optimization of drug delivery and understanding the impact of physiological factors mdpi.com. Studies using preclinical intestinal perfusion models have also provided insights into the absorption characteristics of this compound formulations semanticscholar.orgcardiologyres.org.

Disease Models: Development and utilization of relevant animal models for conditions like diabetic retinopathy, diabetic cardiomyopathy, and potentially other indications are essential for evaluating the therapeutic effects of this compound and elucidating its mechanisms of action scielo.brusp.br. Preclinical studies have demonstrated the efficacy of fenofibrate in preventing type 1 diabetic complications in animal models scielo.brusp.br.

In Vitro Studies: Continued in vitro research, such as studies investigating the interaction of this compound with specific protein targets like PPARα and potential off-targets like the SARS-CoV-2 Spike protein or chloride channels, provides fundamental insights into its molecular actions ahajournals.orgnih.govmdpi.com.

Longitudinal Observational Studies and Real-World Evidence

Longitudinal observational studies and the generation of real-world evidence (RWE) are increasingly valuable for understanding the long-term effects of this compound in diverse patient populations under typical clinical practice conditions ppd.comfrontiersin.org.

Effectiveness in Diverse Populations: RWE can complement data from randomized controlled trials by providing insights into the effectiveness of this compound in broader patient groups, including those with multiple comorbidities or who are receiving concomitant medications ppd.comfrontiersin.org. A longitudinal observational study in Colombian patients with mixed dyslipidemia and high cardiovascular risk treated with rosuvastatin (B1679574) and this compound demonstrated significant reductions in LDL cholesterol and triglycerides in a real-world setting nih.govnih.gov.

Subgroup Analysis: RWE allows for the analysis of outcomes in specific subgroups of patients that may not have been adequately represented in clinical trials, potentially identifying populations who benefit most from this compound therapy ppd.comfrontiersin.org.

Treatment Patterns and Adherence: Real-world data can provide valuable information on how this compound is prescribed and used in practice, including adherence rates and factors influencing treatment decisions ppd.com.

The integration of data from advanced preclinical models, precision medicine approaches, and robust real-world evidence will be crucial in defining the future role of this compound in clinical practice and exploring its full therapeutic potential.

常见问题

Q. What validated analytical methods are recommended for quantifying fenofibric acid in biological samples, and what parameters ensure reliability?

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for this compound quantification in human plasma. Key validation parameters include:

  • Limit of Detection (LOD): 0.219 µg/mL (signal-to-noise ratio ≥7)
  • Limit of Quantification (LOQ): 0.722 µg/mL (signal-to-noise ratio ≥28)
  • Robustness: Assessed via variations in flow rate (±0.1 mL/min) and mobile phase organic composition (±2%), with recovery rates within 98–102% . These methods comply with US FDA guidelines for bioanalytical validation.

Q. How should researchers design pharmacokinetic studies for this compound to ensure reproducibility?

  • Sample Collection: Use human plasma samples collected at standardized intervals (e.g., 0, 1, 4, 8, 24 hours post-administration).
  • Analytical Replicates: Perform triplicate measurements to account for instrumental variability.
  • Data Reporting: Include detailed protocols for sample preparation (e.g., protein precipitation with acetonitrile) and calibration curves spanning 0.1–50 µg/mL .
  • Reproducibility: Adhere to guidelines in scientific journals (e.g., Journal of Pharmaceutical and Biomedical Analysis) for full methodological transparency .

Q. What are the established mechanisms of action of this compound, and how can they be experimentally validated?

this compound activates peroxisome proliferator-activated receptor alpha (PPARA), modulating lipid metabolism. Validation methods include:

  • In Vitro Assays: Transactivation assays using PPARA-responsive luciferase reporters in hepatocyte cell lines.
  • Gene Expression Analysis: Quantify downstream targets (e.g., APOA1, LPL) via qPCR or RNA-seq in treated vs. control models .
  • Knockout Models: PPARA-null mice to confirm specificity of metabolic effects .

Q. How should researchers address data variability in this compound’s lipid-lowering efficacy across preclinical studies?

  • Standardize Models: Use genetically homogeneous animal cohorts (e.g., C57BL/6 mice) with controlled diets.
  • Dose-Response Curves: Include multiple dose levels (e.g., 10–100 mg/kg/day) to identify threshold effects.
  • Meta-Analysis: Pool data from studies with comparable designs to distinguish biological variability from methodological artifacts .

Q. What guidelines exist for reporting this compound data in peer-reviewed journals?

  • Experimental Section: Detail synthesis/purification methods for novel derivatives, including NMR and HPLC purity data (>95%).
  • Supporting Information: Provide raw chromatograms, spectral data, and statistical analysis scripts.
  • Data Availability: Deposit large datasets (e.g., RNA-seq) in public repositories like Gene Expression Omnibus (GEO) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s hepatotoxicity be systematically evaluated?

  • Mechanistic Studies: Compare toxicity profiles in primary human hepatocytes vs. rodent models to assess species-specific responses.
  • Omics Integration: Combine transcriptomics (PPARA pathway modulation) with metabolomics (bile acid accumulation) to identify toxicity biomarkers.
  • Dose-Duration Analysis: Evaluate whether hepatotoxicity correlates with prolonged high-dose exposure (>200 mg/kg in rodents) .

Q. What experimental strategies can elucidate this compound’s off-target effects on non-lipid metabolic pathways?

  • Chemical Proteomics: Use affinity-based pull-down assays with this compound-functionalized beads to identify unexpected protein targets.
  • Phenotypic Screening: Assess effects on glucose uptake (e.g., 2-NBDG assay in adipocytes) and mitochondrial respiration (Seahorse analysis) .
  • CRISPR Screens: Genome-wide knockout libraries to identify genes modulating this compound’s efficacy .

Q. How can researchers optimize this compound’s bioavailability for central nervous system (CNS) applications?

  • Formulation Design: Develop nanoparticle-encapsulated this compound to enhance blood-brain barrier penetration (e.g., PEG-PLGA nanoparticles).
  • In Vivo Imaging: Use positron emission tomography (PET) with ¹¹C-labeled this compound to quantify CNS distribution in non-human primates .
  • PK/PD Modeling: Integrate plasma and cerebrospinal fluid (CSF) pharmacokinetic data to predict effective dosing regimens .

Q. What computational approaches are suitable for predicting this compound’s interactions with PPARA isoforms?

  • Molecular Dynamics (MD) Simulations: Model ligand-binding domain dynamics of PPARA to identify key interaction residues (e.g., Tyr314, His440).
  • Free Energy Calculations: Use MMPBSA/MMGBSA to compare binding affinities of this compound vs. endogenous ligands (e.g., fatty acids) .
  • Machine Learning: Train classifiers on PPARA agonist datasets to predict this compound’s selectivity over PPARγ/δ .

Q. How can genetic polymorphisms in PPARA influence this compound’s clinical outcomes, and how should this be incorporated into study designs?

  • Pharmacogenomic Cohorts: Stratify clinical trial participants by PPARA SNPs (e.g., rs1800206, rs135561) using TaqMan genotyping.
  • Functional Validation: Use luciferase assays to test SNP effects on PPARA transcriptional activity in vitro.
  • Outcome Correlation: Perform multivariate regression to link genetic variants to lipid-lowering response variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenofibric Acid
Reactant of Route 2
Reactant of Route 2
Fenofibric Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。